2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate
Description
Properties
IUPAC Name |
[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-acetylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14(25)15-3-5-16(6-4-15)20(26)27-17-7-8-18-19(13-17)28-21(22-18)24-11-9-23(2)10-12-24/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUUBSUODJLFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 370.47 g/mol. The structure features a benzo[d]thiazole ring, a piperazine moiety, and an acetylbenzoate group, which contribute to its diverse biological activities.
Research indicates that compounds in the benzothiazole class, including this compound, may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication .
- Anti-inflammatory Properties : In vitro assays suggest that this compound may modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases.
- Antimicrobial Activity : The presence of the benzothiazole scaffold is associated with significant antimicrobial properties against various pathogens, including resistant strains of bacteria.
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of benzothiazole exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus. The mechanism was attributed to the inhibition of essential bacterial enzymes.
- Anti-inflammatory Effects : In vitro assays showed that the compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases.
- Cancer Cell Proliferation : Research indicated that similar benzothiazole derivatives inhibited the proliferation of various cancer cell lines by inducing apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate with structurally related benzothiazole, benzimidazole, and benzoxazole derivatives (Table 1). Key parameters include synthetic yields, melting points, and antiproliferative activities.
Structural and Functional Differences
Core Heterocycle :
- The target compound uses a benzothiazole core, similar to 1e and 1d, whereas 1f and 1g incorporate benzimidazole and benzoxazole cores, respectively. Benzimidazole derivatives (e.g., 1f) exhibit lower melting points (~132°C) compared to benzothiazoles (~177–210°C), likely due to differences in hydrogen bonding and π-stacking .
- The benzoxazole derivative (1g) shows reduced antiproliferative activity (IC₅₀: 3.2–6.7 μM) compared to benzimidazole analogs (1f: 1.5–4.3 μM), suggesting that the oxygen atom in benzoxazole may weaken target binding .
Substituent Effects: The 4-methylpiperazine group is conserved across all analogs, enhancing solubility and interaction with cellular kinases or DNA . The 4-acetylbenzoate group in the target compound differs from the chlorobenzylamino (1e) or methoxybenzamide (1f, 1g) substituents. The acetyl group may improve metabolic stability compared to ester or amide linkages in other derivatives.
Biological Activity: Compound 1f (benzimidazole) demonstrates the highest potency (IC₅₀: 1.5 μM in A431 cells), likely due to its planar structure facilitating DNA intercalation or kinase inhibition .
Research Findings and Implications
- Antiproliferative Mechanisms: Analogs like 1e and 1f induce apoptosis via mitochondrial pathway activation and caspase-3 cleavage, as shown in immunoblotting assays . The target compound may share these mechanisms.
- Selectivity: The 4-methylpiperazine group in 1e–1g enhances selectivity toward cancer cells over normal fibroblasts, a trait likely conserved in the target compound .
- Limitations: None of the analogs address blood-brain barrier penetration or in vivo toxicity, which remain critical gaps for the target compound’s development.
Q & A
Basic Research Questions
Q. What are the critical steps and conditions for synthesizing 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate?
- Methodology : The synthesis typically involves multi-step reactions:
Coupling Reactions : Use of benzo[d]thiazole and 4-methylpiperazine precursors under reflux conditions in polar aprotic solvents (e.g., dimethylformamide, DMF) .
Esterification : Reaction of the intermediate with 4-acetylbenzoyl chloride in the presence of a base catalyst (e.g., triethylamine) to form the final ester .
Purification : Recrystallization (ethanol/ethyl acetate) or column chromatography (silica gel, chloroform/methanol gradient) .
- Key Considerations : Temperature control (60–80°C), anhydrous conditions, and monitoring via TLC/HPLC to minimize side products .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy (¹H, ¹³C, DEPT) to verify substituent positions on the benzothiazole and piperazine rings .
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
- Purity Assessment :
- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
- Melting Point Analysis to confirm crystallinity .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- In Vitro Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 1–100 μM .
- Target Binding : Molecular docking studies with proteins like tubulin or kinases, leveraging the benzothiazole moiety’s affinity for hydrophobic pockets .
Advanced Research Questions
Q. How can crystallographic refinement (e.g., SHELXL) resolve ambiguities in the compound’s 3D structure?
- Procedure :
Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K).
Refinement : Use SHELXL to model anisotropic displacement parameters, hydrogen bonding, and disorder in the piperazine ring .
- Outcome : Accurate bond angles, torsion angles, and intermolecular interactions, critical for SAR studies .
Q. What strategies address contradictions in reported biological activity data?
- Case Example : Discrepancies in IC₅₀ values across studies may arise from:
- Assay Variability : Standardize protocols (e.g., incubation time, serum concentration) .
- Structural Analog Comparison : Compare with derivatives like thiazolo[3,2-b][1,2,4]triazoles to identify substituent-specific effects .
Q. How can mitochondrial apoptosis pathway induction be mechanistically validated?
- Experimental Design :
JC-1 Staining : Detect loss of mitochondrial membrane potential in treated cells .
Western Blotting : Quantify cytochrome c release and caspase-9/3 activation .
siRNA Knockdown : Silence Bcl-2 to confirm pathway dependency .
- Data Interpretation : Correlation between caspase activation and cytotoxicity confirms apoptosis-driven activity .
Comparative Structural Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
